N-[amino(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzamide
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Overview
Description
N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and a benzamide group, making it a valuable molecule in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE typically involves the reaction of 1,3-dicyclohexylurea with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)formamidoacetic Acid
- N-(1,3-Dicyclohexylhexahydro-2,4,6-trioxopyrimidin-5-yl)carbonylglycine
- Daprodustat
Uniqueness
N-{AMINO[1,3-DICYCLOHEXYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}BENZAMIDE stands out due to its unique combination of a pyrimidine ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H30N4O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[amino-(1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)methylidene]benzamide |
InChI |
InChI=1S/C24H30N4O4/c25-20(26-21(29)16-10-4-1-5-11-16)19-22(30)27(17-12-6-2-7-13-17)24(32)28(23(19)31)18-14-8-3-9-15-18/h1,4-5,10-11,17-18,30H,2-3,6-9,12-15H2,(H2,25,26,29) |
InChI Key |
CEPLKWBLEMTCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=NC(=O)C4=CC=CC=C4)N)O |
Origin of Product |
United States |
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